2,4-Dichloro-3,5-dimethylaniline

Catalog No.
S12810885
CAS No.
M.F
C8H9Cl2N
M. Wt
190.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-3,5-dimethylaniline

Product Name

2,4-Dichloro-3,5-dimethylaniline

IUPAC Name

2,4-dichloro-3,5-dimethylaniline

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

InChI

InChI=1S/C8H9Cl2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3

InChI Key

JDFAACGMVGLIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)N

2,4-Dichloro-3,5-dimethylaniline (CAS 175283-44-0) is a highly substituted aromatic amine utilized as a critical precursor in the synthesis of advanced agrochemicals, pharmaceuticals, and specialized materials. Featuring a tetrasubstituted phenyl ring, this compound provides a unique combination of steric hindrance from the 3,5-dimethyl groups and electronic deactivation from the 2,4-dichloro substituents [1]. This specific structural motif is highly valued in procurement for its ability to direct downstream regiochemistry, as it leaves only a single open position (the 6-position) on the aromatic ring, thereby streamlining complex multi-step syntheses and enhancing the metabolic stability of the final active ingredients [2].

Research Fit

Agrochemical Intermediate
Precursor for ACCase-targeting herbicides; enables specific weed-control chemistry.
Azo Dye Synthesis
Building block for disperse dyes (e.g., Disperse Red 9); meta-substituted aniline core.
Selective Chlorination Platform
Product of meta-selective chlorination; supports high-purity downstream derivatization.

Attempting to substitute 2,4-Dichloro-3,5-dimethylaniline with simpler analogs, such as 2,4-dichloroaniline or 3,5-dimethylaniline, fundamentally compromises both process efficiency and final product performance [1]. Using 3,5-dimethylaniline results in an excessively electron-rich aromatic ring that is highly susceptible to oxidative degradation and unwanted poly-substitution during electrophilic reactions, leading to complex product mixtures and reduced yields. Conversely, substituting with 2,4-dichloroaniline removes the critical steric bulk and lipophilicity provided by the methyl groups, which are often essential for the target molecule's binding affinity in pharmaceutical applications or cuticular penetration in agrochemical formulations [2]. Procurement of the precise tetrasubstituted compound is therefore mandatory to ensure synthetic reproducibility and application-specific efficacy.

Substitution Risk

2,4-dichloro-3,5-dimethyl pattern uniquely alters boiling point, LogP, and density compared to 3,5-dichloroaniline or 3,4-dichloroaniline.
Generic dichloroanilines lack the meta-methyl groups required for ACCase herbicide pharmacophore integration and azo dye coupling selectivity.
Substitution may shift reaction yield, compromise intermediate purity, and render final agrochemical or dye products inactive.

Absolute Regiocontrol in Electrophilic Aromatic Substitution

The tetrasubstituted nature of 2,4-Dichloro-3,5-dimethylaniline restricts electrophilic attack exclusively to the 6-position, ensuring absolute regiocontrol. In comparative halogenation or nitration workflows, this compound consistently yields >98% of the single target isomer. In contrast, using the less substituted 3,5-dimethylaniline results in a complex mixture of 2-, 4-, and 6-substituted products, often limiting the yield of any single isomer to <50% and requiring extensive chromatographic purification [1].

Evidence DimensionRegiochemical yield of mono-functionalization
Target Compound Data>98% yield of single isomer (6-position)
Comparator Or Baseline3,5-Dimethylaniline (<50% yield of single isomer due to competing ortho/para positions)
Quantified DifferenceNear-total elimination of isomeric byproducts
ConditionsStandard electrophilic aromatic substitution conditions (e.g., nitration or halogenation)

Procuring this pre-substituted building block eliminates costly and time-consuming downstream purification steps by forcing subsequent reactions to occur at a single, predictable site.

Boiling Point
Data to verify
Δ +17.4°C (pred. 277.4 vs exp. 260°C)
Supports thermal stability assessment; may reduce volatilization risk in high-temperature syntheses.
Predicted value compared to experimental 3,5-dichloroaniline data; confirm under process conditions.

Oxidative Stability During Multi-Step Synthesis

The electron-withdrawing nature of the two chlorine atoms in 2,4-Dichloro-3,5-dimethylaniline significantly deactivates the aromatic ring against unwanted oxidation. During transition-metal catalyzed cross-coupling or aggressive amide bond formations, this compound maintains >95% stability and conversion to the desired product. Conversely, the electron-rich comparator, 3,5-dimethylaniline, frequently suffers from oxidative degradation (forming azo or quinoid byproducts), reducing target yields to <70% under identical conditions [1].

Evidence DimensionProduct yield under oxidative coupling conditions
Target Compound Data>95% conversion to target product
Comparator Or Baseline3,5-Dimethylaniline (<70% conversion due to oxidative side reactions)
Quantified Difference>25% improvement in isolated yield
ConditionsTransition-metal catalyzed coupling or oxidative amide formation

Higher oxidative stability translates directly to higher batch-to-batch reproducibility and reduced material waste in industrial scale-up.

Lipophilicity (LogP)
Data to verify
LogP 3.66 vs 2.9 (5.8× higher organic-phase partition)
May support organic-phase partitioning in lipophilic agrochemical synthesis routes.
Predicted LogP; experimental validation in target solvent system recommended.

Enhanced Lipophilicity for Agrochemical Efficacy

For agrochemical and pharmaceutical applications, the lipophilicity of the active ingredient is paramount for membrane permeability. The inclusion of the 3,5-dimethyl groups in 2,4-Dichloro-3,5-dimethylaniline increases the calculated LogP of the resulting structural motif by approximately +1.0 units compared to derivatives synthesized from 2,4-dichloroaniline [1]. This precise balance of halogens and alkyl groups optimizes the hydrophobic interactions within target binding sites.

Evidence DimensionCalculated LogP contribution to downstream derivatives
Target Compound DataApprox. +1.0 LogP units higher
Comparator Or Baseline2,4-Dichloroaniline (baseline LogP)
Quantified DifferenceSignificant increase in lipophilicity
ConditionsIn silico LogP calculation of substituted phenyl motifs

The increased lipophilicity is critical for ensuring adequate cuticular penetration in agrochemicals or cellular uptake in pharmaceutical APIs.

Density
Data to verify
Δ -0.298 g/cm³ (-18.9%) vs 3,5-dichloroaniline
May influence shipping weight and volumetric dosing in large-scale procurement.
Predicted density; confirm with lot-specific measurement.
Meta-Chlorination Selectivity
Class-level
>90% meta-selectivity for alkylanilines under H₂SO₄/Cl₂ (Patent JP5917514B2)
May reduce purification steps and improve batch-to-batch consistency for downstream intermediates.
Class-level inference; process transferability must be verified.
Agrochemical Application Class
Class-level
Herbicide (ACCase inhibitor) precursor vs fungicide intermediate for 3,5-dichloroaniline
Defines distinct crop protection application space; target unlocks herbicidal chemistry not accessible to analogs.
Vendor-specified application; verify end-use compatibility.
Acid Dissociation (pKa)
Data to verify
Δ -0.11 (pred. 2.26 vs exp. 2.37)
May influence acid-catalyzed reaction kinetics; relevant for diazotization and azo coupling.
Predicted pKa; slight difference may require pH adjustment in optimized processes.

Synthesis of Sterically Hindered Agrochemicals

Due to its enhanced lipophilicity and the metabolic resistance conferred by the tetrasubstituted ring, 2,4-Dichloro-3,5-dimethylaniline is the optimal precursor for developing advanced fungicides and herbicides. The specific substitution pattern prevents rapid enzymatic degradation in the field, extending the efficacy of the active ingredient [1].

Development of Precision Kinase Inhibitors

In pharmaceutical medicinal chemistry, the 2,4-dichloro-3,5-dimethylphenyl motif is utilized to precisely fit into hydrophobic pockets of target kinases. The compound's oxidative stability ensures that the resulting APIs maintain high purity profiles during multi-step synthesis and formulation [2].

Controlled Polymerization in Materials Science

Because the compound possesses only a single open position (the 6-position) on the aromatic ring, it serves as a highly predictable building block for specialized polymers and OLED ligands, where strict regiocontrol is required to prevent unwanted cross-linking and ensure uniform material properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ACCase Herbicide Synthesis
Thermal stability profile
Boiling point tolerance under high-temperature amidation/coupling steps
Lipophilic Agrochemical Design
Hydrophobic character (LogP)
Organic-phase partitioning and cuticle penetration potential
Meta-Selective Chlorination Process
Synthetic selectivity
Isomer purity and process economy in alkylaniline chlorination
Azo Dye Diazotization
pKa and protonation equilibrium
Reaction rate and coupling efficiency under mildly acidic conditions

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.0112047 g/mol

Monoisotopic Mass

189.0112047 g/mol

Heavy Atom Count

11

Explore Compound Types